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Cat. No.: B15550463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current and adaptable in vivo

imaging techniques for tracking RTX-240, an engineered red blood cell therapy. The protocols

outlined below are designed to assist researchers in monitoring the biodistribution, trafficking,

and persistence of RTX-240 and similar cell-based therapies.

Introduction to RTX-240
RTX-240 is an allogeneic, off-the-shelf cellular therapy built on Rubius Therapeutics' RED

PLATFORM®. It consists of engineered red blood cells (RBCs) designed to express co-

stimulatory molecules, specifically 4-1BB ligand (4-1BBL) and the cytokine interleukin-15 (IL-

15) fused to the IL-15 receptor alpha chain (IL-15Rα) on their surface.[1][2][3][4] This

combination is intended to activate and expand natural killer (NK) cells and CD8+ T cells, key

components of the anti-tumor immune response.[1][2][3][4] Preclinical studies using a mouse

surrogate, mRBC-240, have demonstrated its ability to stimulate the immune system and inhibit

tumor growth.[1][2] A key characteristic of RTX-240 is its biodistribution, which is primarily

localized to the vasculature and the red pulp of the spleen.[2][5]

Signaling Pathway and Mechanism of Action
RTX-240 is designed to mimic the natural interaction between antigen-presenting cells (APCs)

and immune effector cells. The 4-1BBL on the surface of RTX-240 binds to the 4-1BB receptor

(also known as CD137) on activated T cells and NK cells, providing a critical co-stimulatory
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signal that promotes their survival, proliferation, and cytotoxic function.[6][7] Simultaneously,

the trans-presentation of IL-15 by the IL-15Rα on RTX-240 engages the IL-15 receptor

complex (IL-2/15Rβγc) on NK cells and memory CD8+ T cells, a potent signal for their

expansion and activation.
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RTX-240 activates NK and T cells via 4-1BBL and IL-15 signaling.

Quantitative Data Presentation
The following table summarizes the biodistribution of the RTX-240 murine surrogate, mRBC-

240, in various organs 24 hours after a single intravenous dose in mice, as determined by flow
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cytometry of fluorescently labeled cells.

Organ
mRBC-240 Density
(cells/mm²)

Control mRBC Density
(cells/mm²)

Spleen ~1800 ~250

Liver ~400 ~100

Lung ~150 ~50

Kidney ~100 ~25

Heart ~50 ~20

Draining Lymph Nodes ~25 ~10

Tumor ~20 ~5

Data adapted from McArdel,

S.L., et al. Cancer Immunol

Immunother (2021).[2]

Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for in vivo imaging studies of RTX-240.
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General In Vivo Imaging Workflow for RTX-240
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Workflow for in vivo imaging of RTX-240.

Protocol 1: Fluorescence Imaging (FI) for Biodistribution
Studies
This protocol is adapted from the methodology used in the preclinical evaluation of mRBC-240.

Objective: To determine the biodistribution of RTX-240 in various organs using a fluorescent

dye.

Materials:
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RTX-240 cells

CellTrace™ Far Red Cell Proliferation Kit (or similar long-lasting, cell-permeant fluorescent

dye)

Phosphate-buffered saline (PBS)

Tumor-bearing immunocompromised mice (e.g., NSG mice)

In vivo fluorescence imaging system (e.g., IVIS Spectrum)

Flow cytometer

Tissue homogenization equipment

Methodology:

Labeling of RTX-240: a. Resuspend RTX-240 cells at a concentration of 1 x 10^6 cells/mL in

pre-warmed PBS. b. Add CellTrace™ Far Red dye to a final concentration of 1 µM. c.

Incubate for 20 minutes at 37°C, protected from light. d. Stop the staining by adding 5

volumes of culture medium containing 10% FBS and incubate for 5 minutes. e. Pellet the

cells by centrifugation (400 x g, 5 minutes) and wash twice with PBS. f. Resuspend the

labeled RTX-240 in sterile PBS for injection.

Administration: a. Anesthetize the tumor-bearing mice using isoflurane. b. Intravenously

inject the desired dose of labeled RTX-240 (e.g., 1 x 10^9 cells) in a volume of 100-200 µL.

In Vivo Imaging: a. At desired time points (e.g., 1, 24, 48, and 96 hours) post-injection,

anesthetize the mice. b. Acquire whole-body fluorescence images using an in vivo imaging

system with appropriate excitation and emission filters for the chosen dye.

Ex Vivo Biodistribution Analysis: a. At the final time point, euthanize the mice. b. Perfuse the

circulatory system with PBS to remove non-sequestered cells. c. Harvest organs of interest

(spleen, liver, lungs, kidneys, heart, tumor, etc.). d. Acquire fluorescence images of the

excised organs. e. For quantitative analysis, create single-cell suspensions from the

harvested organs through mechanical dissociation and/or enzymatic digestion. f. Analyze the
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single-cell suspensions by flow cytometry to determine the percentage and absolute number

of fluorescently labeled RTX-240 cells per gram of tissue.

Protocol 2: Bioluminescence Imaging (BLI) for Long-
Term Tracking
This protocol requires genetic modification of the RTX-240 precursor cells to express a

luciferase reporter gene.

Objective: To non-invasively monitor the persistence and general location of RTX-240 over an

extended period.

Materials:

RTX-240 precursor cells (e.g., CD34+ hematopoietic stem cells)

Lentiviral vector encoding a luciferase gene (e.g., Firefly Luciferase 2)

Cell culture reagents

D-luciferin substrate

Tumor-bearing immunocompromised mice

In vivo bioluminescence imaging system

Methodology:

Generation of Luciferase-Expressing RTX-240: a. Transduce the RTX-240 precursor cells

with the luciferase-encoding lentiviral vector. b. Select for successfully transduced cells (e.g.,

using an antibiotic resistance marker or a fluorescent reporter also encoded on the vector).

c. Differentiate the engineered precursor cells into mature, enucleated RTX-240 expressing

luciferase.

Administration: a. Follow the administration protocol as described in Protocol 1.

In Vivo Imaging: a. At desired time points, administer D-luciferin to the mice via

intraperitoneal injection (typically 150 mg/kg). b. Wait for the substrate to distribute (typically
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10-15 minutes). c. Anesthetize the mice and acquire bioluminescence images. The signal

intensity (photons/second) can be quantified over regions of interest (ROIs).

Protocol 3: Positron Emission Tomography (PET)
Imaging for Quantitative Tracking
This protocol involves labeling RTX-240 with a positron-emitting radionuclide.

Objective: To obtain highly sensitive and quantitative 3D information on the biodistribution of

RTX-240.

Materials:

RTX-240 cells

Chelating agent (e.g., oxine)

Positron-emitting radionuclide (e.g., Zirconium-89 [⁸⁹Zr] for longer-term tracking, or Fluorine-

18 [¹⁸F] as ¹⁸F-FDG for a different approach)

Sterile, metal-free PBS

PET/CT or PET/MRI scanner

Methodology (Direct Labeling with ⁸⁹Zr):

Labeling of RTX-240: a. Incubate RTX-240 cells with a solution of ⁸⁹Zr-oxine in a sterile,

polypropylene tube for 15-30 minutes at room temperature with gentle agitation. b. Wash the

cells three times with sterile PBS to remove unbound radionuclide. c. Resuspend the ⁸⁹Zr-

labeled RTX-240 in sterile PBS for injection.

Administration: a. Follow the administration protocol as described in Protocol 1.

PET/CT or PET/MRI Imaging: a. At desired time points (e.g., 1, 24, 72, and 144 hours post-

injection, depending on the half-life of the radionuclide), anesthetize the mice. b. Position the

mice in the scanner and acquire PET data, followed by a CT or MRI scan for anatomical co-

registration. c. Reconstruct the PET images and quantify the radioactivity concentration (e.g.,
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in Becquerels per milliliter or percent injected dose per gram [%ID/g]) in various organs and

the tumor.

Protocol 4: Single-Photon Emission Computed
Tomography (SPECT) Imaging
This protocol is similar to PET but uses a gamma-emitting radionuclide.

Objective: To visualize the 3D biodistribution of RTX-240 with high sensitivity.

Materials:

RTX-240 cells

Indium-111 oxine (¹¹¹In-oxine)

Sterile PBS

SPECT/CT scanner

Methodology:

Labeling of RTX-240: a. Incubate RTX-240 cells with ¹¹¹In-oxine for 15-30 minutes at room

temperature. b. Wash the cells thoroughly with sterile PBS to remove unbound ¹¹¹In-oxine. c.

Resuspend the labeled cells in sterile PBS for injection.

Administration: a. Follow the administration protocol as described in Protocol 1.

SPECT/CT Imaging: a. At desired time points (e.g., 4, 24, and 48 hours post-injection),

anesthetize the mice. b. Acquire SPECT images, followed by a CT scan for anatomical

context. c. Reconstruct the images to visualize the location of the labeled RTX-240.

Protocol 5: Magnetic Resonance Imaging (MRI) for High-
Resolution Anatomical Tracking
This protocol involves labeling RTX-240 with a superparamagnetic iron oxide (SPIO) contrast

agent.
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Objective: To track the location of RTX-240 with high spatial resolution within the anatomical

context provided by MRI.

Materials:

RTX-240 cells

Clinically approved SPIO nanoparticles (e.g., ferumoxytol)

Electroporation or other suitable cell loading method

MRI scanner with appropriate coils

Methodology:

Labeling of RTX-240: a. Resuspend RTX-240 cells in an appropriate buffer. b. Add SPIO

nanoparticles to the cell suspension. c. Utilize a method to facilitate intracellular uptake of

the SPIO particles, such as electroporation or co-incubation with a transfection agent (note:

optimization is crucial to maintain cell viability and function). d. Wash the cells extensively to

remove extracellular SPIO particles. e. Resuspend the SPIO-labeled RTX-240 in sterile PBS

for injection.

Administration: a. Follow the administration protocol as described in Protocol 1.

MRI Imaging: a. At desired time points, anesthetize the mice. b. Acquire T2 or T2*-weighted

MR images. The accumulation of SPIO-labeled cells will appear as areas of signal loss

(hypointensity). c. Co-register with anatomical T1-weighted images for precise localization.

Considerations and Best Practices
Choice of Imaging Modality: The selection of an imaging technique should be guided by the

specific research question. For long-term tracking, BLI is suitable. For quantitative

biodistribution, PET is the gold standard. For high-resolution anatomical localization, MRI is

preferred. Fluorescence imaging offers a good balance of ease of use and sensitivity for both

in vivo and ex vivo analysis.

Labeling Efficiency and Stability: It is crucial to optimize the labeling protocol to achieve

sufficient signal for detection without compromising the viability and function of RTX-240.
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The stability of the label should be assessed to ensure that the detected signal originates

from intact cells.

Controls: Appropriate controls are essential for data interpretation. This includes injecting

unlabeled RTX-240 to assess background signal and injecting the free imaging probe to

understand its clearance profile.

Animal Models: The choice of animal model is critical. Immunocompromised mice are

necessary to prevent rejection of the human-derived RTX-240 and for the engraftment of

human tumors.

Quantitative Analysis: For quantitative imaging modalities like PET and fluorescence-based

flow cytometry, it is important to generate standard curves to accurately quantify the number

of cells or the amount of probe in the tissues of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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